Cas no 1596953-14-8 (4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 1596953-14-8
- ALXQAHXOJPEUNV-UHFFFAOYSA-N
- EN300-1292442
- 4-chloro-2-(3-methyl-pyrazol-1-yl)-benzaldehyde
- 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- SCHEMBL16555301
-
- インチ: 1S/C11H9ClN2O/c1-8-4-5-14(13-8)11-6-10(12)3-2-9(11)7-15/h2-7H,1H3
- InChIKey: ALXQAHXOJPEUNV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C=O)=C(C=1)N1C=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 220.0403406g/mol
- どういたいしつりょう: 220.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292442-1.0g |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292442-250mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 250mg |
$579.0 | 2023-09-30 | ||
Enamine | EN300-1292442-1000mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1292442-50mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 50mg |
$528.0 | 2023-09-30 | ||
Enamine | EN300-1292442-10000mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 10000mg |
$2701.0 | 2023-09-30 | ||
Enamine | EN300-1292442-500mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1292442-2500mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 2500mg |
$1230.0 | 2023-09-30 | ||
Enamine | EN300-1292442-5000mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 5000mg |
$1821.0 | 2023-09-30 | ||
Enamine | EN300-1292442-100mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 100mg |
$553.0 | 2023-09-30 |
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehydeに関する追加情報
Recent Advances in the Application of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1596953-14-8) in Chemical Biology and Pharmaceutical Research
The compound 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1596953-14-8) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative, featuring a pyrazole moiety, has garnered significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde as a core structure to develop potent and selective inhibitors with improved pharmacokinetic properties. The aldehyde functionality allowed for efficient derivatization through reductive amination reactions, enabling rapid structure-activity relationship (SAR) exploration.
In the field of antimicrobial research, a team at the University of Cambridge reported the use of this compound in the development of novel quorum sensing inhibitors. The pyrazole-benzaldehyde hybrid structure was found to effectively interfere with bacterial communication systems, particularly in Pseudomonas aeruginosa biofilms. This application highlights the compound's potential in addressing the growing challenge of antibiotic resistance.
Recent synthetic methodology developments have significantly improved access to 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde. A 2024 publication in Organic Letters described a novel palladium-catalyzed coupling protocol that enables the efficient preparation of this scaffold from readily available starting materials. This advancement has facilitated broader exploration of its pharmaceutical applications by reducing synthetic barriers.
The compound's mechanism of action has been further elucidated through computational studies. Molecular docking simulations have revealed that the pyrazole ring system engages in key hydrogen bonding interactions with biological targets, while the aldehyde group serves as an anchor point for further structural elaboration. These insights are guiding the rational design of next-generation therapeutics based on this scaffold.
Ongoing clinical investigations are exploring derivatives of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde as potential treatments for autoimmune disorders. Preliminary results from Phase I trials indicate favorable safety profiles, with several candidates advancing to Phase II studies for rheumatoid arthritis and multiple sclerosis indications.
In conclusion, 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1596953-14-8) represents a versatile and pharmacologically relevant scaffold with diverse applications in modern drug discovery. Its unique structural features and demonstrated biological activities position it as a valuable tool for medicinal chemists working across multiple therapeutic areas. Future research directions will likely focus on expanding its applications in targeted protein degradation and covalent inhibitor development.
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